molecular formula C7H11NO B13723919 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole

Cat. No.: B13723919
M. Wt: 125.17 g/mol
InChI Key: OSQNAOSXUOTTBO-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is an organic compound with a unique structure that includes a cyclopenta[d]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nitrile oxide techniques to form the cyclopenta[d]oxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Similar in structure but with different substituents.

    2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole: Contains a boron atom in the ring system.

    (3aR,4R,6S,6aS)-4-(tert-butoxycarbonylaMino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Contains additional functional groups.

Uniqueness

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole

InChI

InChI=1S/C7H11NO/c1-5-8-6-3-2-4-7(6)9-5/h6-7H,2-4H2,1H3

InChI Key

OSQNAOSXUOTTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2CCCC2O1

Origin of Product

United States

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